Galactitol
Overview
Description
Galactitol, also known as dulcitol, is a sugar alcohol derived from galactose, a monosaccharide that is an epimer of glucose. It is formed by the reduction of galactose, where the carbonyl group is converted into a hydroxyl group, resulting in a polyol . Galactitol can be found naturally in some fruits and vegetables and is also produced in the human body. It is relevant in medical conditions such as galactosemia, where the accumulation of galactitol can lead to complications like eye cataracts .
Synthesis Analysis
The synthesis of galactitol can be achieved through the reduction of D-galactose. This process is biologically significant, especially in individuals with galactosemia, a condition where the body's ability to metabolize galactose is impaired, leading to the accumulation of galactitol . In the laboratory, galactitol can be synthesized through chemical reduction methods, using reducing agents to convert the aldehyde group of galactose to a primary alcohol group.
Molecular Structure Analysis
The molecular structure of galactitol has been determined to have a space group of P21/c with a planar zigzag chain that includes the carbon and two terminal oxygen atoms. All hydroxyl groups in galactitol act as both hydrogen bond donors and acceptors, contributing to its physical properties and reactivity .
Chemical Reactions Analysis
Galactitol can participate in various chemical reactions due to its multiple hydroxyl groups. It can form esters, such as galactitol hexa stearate and galactitol hexa palmitate, which have been studied for their potential as phase change materials for thermal energy storage . Additionally, galactitol can undergo phosphorylation reactions, as seen in the study where galactitol was reacted with P(NEt2)3 and sulfur to produce diastereomeric bis-O-[di(N-diethylamido)thionophosphate] compounds .
Physical and Chemical Properties Analysis
Galactitol has a melting point of 187.41°C and a fusion enthalpy of 401.76 J g−1, indicating its potential for thermal energy storage applications . However, its high melting temperature and degree of supercooling have limited its direct use. Modifications, such as esterification with fatty acids, have been explored to adjust its melting temperature and supercooling properties, making it more suitable for practical applications . Additionally, galactitol can form eutectic mixtures with other sugar alcohols like mannitol, which exhibit excellent cyclic stability and potential for use in thermal energy storage . The coordination behavior of galactitol with metal ions has also been studied, revealing its ability to form complexes with ions such as calcium and lanthanides, which could have implications in various fields including biochemistry and materials science .
Scientific Research Applications
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Food Manufacture
- Application : Galactitol, derived from lactose, is a sugar alcohol with a slightly sweet taste . It has potential applications in food manufacture as a low-calorie sweetener, flavor enhancer, humectant, and cooling agent .
- Method : Galactitol is produced from galactose in a reaction catalyzed by aldose reductase .
- Outcome : The use of Galactitol in food manufacture can contribute to healthier diets by providing low-calorie alternatives to traditional sweeteners .
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Cosmetics
- Application : Galactitol can be used in the cosmetic industry for its various properties .
- Method : In cosmetics, Galactitol can be used as a humectant, helping to retain moisture in cosmetic products .
- Outcome : The use of Galactitol in cosmetics can enhance the moisturizing effect of these products, improving their performance and user experience .
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Environmental Protection
- Application : The production of Galactitol from lactose, a by-product of cheese and casein industries, can help reduce environmental pollution .
- Method : Lactose is used as the feedstock to produce high-value lactose-derived products like Galactitol .
- Outcome : The further utilization of lactose to produce Galactitol not only reduces waste but also contributes to environmental protection .
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Cataract Research
- Application : In people with galactokinase deficiency, a form of galactosemia, excess Galactitol forms in the lens of the eye leading to cataracts .
- Method : Galactitol is produced from galactose in a reaction catalyzed by aldose reductase .
- Outcome : This finding provides valuable insights into the pathogenesis of cataracts in individuals with galactokinase deficiency .
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Biofuels
- Application : Galactitol can be used in the production of biofuels .
- Method : The oleaginous yeast Rhodosporidium toruloides IFO0880 can convert galactose into galactitol, which can then be used in the production of biofuels .
- Outcome : The use of Galactitol in biofuel production can contribute to the development of sustainable and renewable energy sources .
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Animal Feed
- Application : Galactitol, as a sugar alcohol derived from lactose, can be used in the formulation of animal feed .
- Method : Galactitol can be incorporated into animal feed as a source of energy and nutrients .
- Outcome : The use of Galactitol in animal feed can contribute to improved animal health and productivity .
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Waste Management
- Application : The production of Galactitol from lactose, a by-product of cheese and casein industries, can help reduce environmental pollution .
- Method : Lactose is used as the feedstock to produce high-value lactose-derived products like Galactitol .
- Outcome : The further utilization of lactose to produce Galactitol not only reduces waste but also contributes to environmental protection .
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Chemical Industry
- Application : Galactitol can be used in the chemical industry for various purposes .
- Method : The specific methods of application in the chemical industry can vary widely depending on the specific use case .
- Outcome : The use of Galactitol in the chemical industry can contribute to the development of new products and processes .
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Biotechnology
- Application : Galactitol can be used in biotechnological applications .
- Method : The specific methods of application in biotechnology can vary widely depending on the specific use case .
- Outcome : The use of Galactitol in biotechnology can contribute to the development of new biotechnological processes and products .
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Agriculture
Future Directions
properties
IUPAC Name |
(2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-GUCUJZIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046051 | |
Record name | D-Galactitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS], Solid | |
Record name | Galactitol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14352 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Galactitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
31,0 mg/mL at 15 °C | |
Record name | Galactitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Galactitol | |
CAS RN |
608-66-2 | |
Record name | Galactitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galactitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galactitol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Galactitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Galactitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALACTITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/113ZQ1Y7DD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Galactitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189.5 °C | |
Record name | Galactitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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